molecular formula C8H7NO4 B032502 4-Nitrophenyl acetate CAS No. 830-03-5

4-Nitrophenyl acetate

Cat. No. B032502
CAS RN: 830-03-5
M. Wt: 181.15 g/mol
InChI Key: QAUUDNIGJSLPSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Nitrophenyl acetate can be synthesized through multiple pathways. One common method involves the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by the selective reduction of the nitro group. This process does not require complex reaction conditions and can yield the product in very pure crystals (Altowyan et al., 2022).

Molecular Structure Analysis

The molecular structure and conformational behavior of 4-nitrophenyl acetate have been examined through density functional theory (DFT) with the B3LYP method, revealing insights into its stability and reactivity. X-ray single crystal structure determination has further detailed its crystallographic parameters, providing a foundation for understanding its chemical interactions (Altowyan et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving 4-nitrophenyl acetate often explore its reactivity as a substrate in hydrolysis and enzymatic processes. For example, its hydrolysis catalyzed by carbonic anhydrase III from bovine skeletal muscle illustrates its utility in studying enzymatic selectivity and mechanism (Tu et al., 1986). Additionally, palladium-catalyzed decarboxylative coupling with aryl halides showcases its application in synthetic organic chemistry for the preparation of diverse compounds (Shang et al., 2011).

Scientific Research Applications

Advanced Oxidation Processes

4-Nitrophenyl acetate plays a significant role in environmental chemistry, particularly in the context of advanced oxidation processes (AOPs). These processes are utilized for the degradation of recalcitrant compounds in water, including pharmaceuticals like acetaminophen. The study by Qutob et al. (2022) highlights the use of AOPs to treat acetaminophen in aqueous mediums, leading to various by-products, including 4-nitrophenol. This research underscores the importance of understanding the degradation pathways and biotoxicity of these by-products to enhance treatment methods and mitigate environmental impacts (Qutob et al., 2022).

Atmospheric Chemistry

In atmospheric chemistry, the study of nitrophenols, including 4-nitrophenol derived from 4-nitrophenyl acetate, is critical. Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, shedding light on their formation through direct emissions from combustion processes and hydrolysis of pesticides. This research also explores the atmospheric nitrations that produce 4-nitrophenol, a compound related to 4-nitrophenyl acetate, highlighting its environmental relevance and the need for further research to fully understand its atmospheric dynamics (Harrison et al., 2005).

Photoprotection and Synthetic Chemistry

In the field of synthetic chemistry, photosensitive protecting groups, such as those derived from 4-nitrophenyl acetate, are extensively used. Amit et al. (1974) discuss the promise of using photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry. These groups facilitate the protection of functional groups during synthesis processes, showcasing the versatility and potential of 4-nitrophenyl acetate in enhancing synthetic methodologies (Amit et al., 1974).

Environmental Toxicology and Remediation

The environmental fate and effects of compounds related to 4-nitrophenyl acetate, such as 3-trifluoromethyl-4-nitrophenol (TFM), have been studied for their impact on ecosystems. Hubert (2003) reviews the use of TFM in the Great Lakes basin for controlling sea lamprey populations. This study emphasizes that while TFM and by extension, related nitrophenolic compounds like 4-nitrophenyl acetate, have transient environmental effects, their use requires careful consideration of potential estrogenic effects and ecological impacts (Hubert, 2003).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The base promoted hydrolysis of 4-nitrophenyl acetate was initially investigated . The proposed method was then applied to monitor the kinetics of three heterogeneous processes: (1) reduction of 4-nitrophenolate in the presence of dispersed Pd/C; (2) decomposition of methyl orange with TiO 2; and (3) adsorption of rhodamine on montmorillonite . The method via digital images showed high reproducibility and analytical frequency, allowing the execution of simultaneous analyses, with an accuracy comparable to UV–Vis spectrophotometry .

properties

IUPAC Name

(4-nitrophenyl) acetate
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InChI

InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3
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InChI Key

QAUUDNIGJSLPSX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
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DSSTOX Substance ID

DTXSID2061191
Record name Acetic acid, 4-nitrophenyl ester
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Molecular Weight

181.15 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 4-Nitrophenyl acetate
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Vapor Pressure

0.00186 [mmHg]
Record name 4-Nitrophenyl acetate
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Product Name

4-Nitrophenyl acetate

CAS RN

830-03-5
Record name 4-Nitrophenyl acetate
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Synthesis routes and methods I

Procedure details

A solution of 10 mg of calcitonine M acetate in 2 ml of absolute dimethylformamide is treated with 0.5 ml of a 1% solution of para-nitrophenylacetate in dimethylformamide, rinsed with nitrogen, and allowed to stand in the closed test tube at 40° C. for 30 minutes. 5 ml of 2N-acetic acid are then added, the excess para-nitrophenyl acetate and the para-nitrophenol formed are extracted with ethyl acetate (2 × 30 ml), the aqueous phase is evaporated to dryness under reduced pressure, the residue dissolved in 0.5 ml of 95% acetic acid, and the solution lyophilized. The product consists of a mixture of mono- and diacetyl derivative and some starting material. The monoacetyl derivative itself is a mixture of the Nα - and Nε -derivatives as evidenced by electrophoresis at pH 8.
Name
calcitonine
Quantity
10 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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2 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Acetic anhydride (50 ml) is added to a solution of 4-nitrophenol (5.56 g, 40 mmol) in dry pyridine (50 ml). The solution is stirred at ambient temperature for 2 hr and then at 70° C. overnight with a reflux condenser under Ar. The mixture is poured onto ice, and a white precipitate is formed after standing for several hours. Water (400 ml) is added, and the white solid is collected by vacuum filtration and dried in vacuo to yield a white solid (5.1 g, 70%). ESI-MS (M+H)+: 182.2. 1H-NMR (CDCl3) δ 8.30 (2H, d, J=9.0 Hz, NO2CCH), 7.31 (2H, d, J=9.0 Hz, OCCH), 2.25 (3H, s, CH3).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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